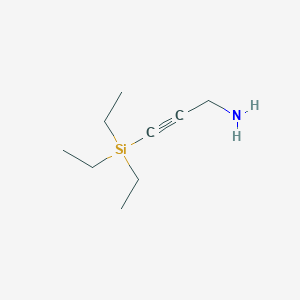
3-(Triethylsilyl)prop-2-yn-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Triethylsilyl)prop-2-yn-1-amine is an organosilicon compound characterized by the presence of a triethylsilyl group attached to a prop-2-yn-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triethylsilyl)prop-2-yn-1-amine typically involves the reaction of propargylamine with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions: 3-(Triethylsilyl)prop-2-yn-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized amines, while cyclization reactions can produce heterocyclic compounds .
科学的研究の応用
3-(Triethylsilyl)prop-2-yn-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Triethylsilyl)prop-2-yn-1-amine involves its ability to participate in various chemical reactions due to the presence of the triethylsilyl group and the alkyne moiety. These functional groups allow the compound to interact with a wide range of molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .
類似化合物との比較
3-(Trimethylsilyl)prop-2-yn-1-amine: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
3-(Trimethylsilyl)propargyl alcohol: Contains a hydroxyl group instead of an amine group.
3-(Trimethylsilyl)prop-2-yn-1-yl selenides: Contains a selenide group instead of an amine group.
Uniqueness: 3-(Triethylsilyl)prop-2-yn-1-amine is unique due to the presence of the triethylsilyl group, which imparts distinct steric and electronic properties compared to its trimethylsilyl analogs. This uniqueness makes it particularly valuable in specific synthetic applications where these properties are advantageous .
生物活性
3-(Triethylsilyl)prop-2-yn-1-amine is an organosilicon compound that has garnered interest in various fields of chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound, with the chemical formula C9H19NSi, is characterized by the presence of a triethylsilyl group attached to a prop-2-yn-1-amine moiety. This unique structure contributes to its reactivity and versatility in organic synthesis. The compound appears as a colorless liquid with a distinct odor, making it suitable for various applications in medicinal chemistry and material sciences.
Synthesis
The synthesis of this compound typically involves the reaction of propargyl amines with triethylsilyl chloride under basic conditions. This method allows for the efficient formation of the desired compound with high yields. The general reaction scheme can be summarized as follows:
Antimicrobial Activity
Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies on similar organosilicon compounds have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3-(Triethylsilyl)prop-2-yn-1-amines | E. coli | 15 |
| 3-(Triethylsilyl)prop-2-yn-amines | S. aureus | 10 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted on human cancer cell lines to evaluate the potential anticancer activity of this compound. Preliminary findings suggest that this compound may inhibit cell proliferation in certain cancer types, although further studies are needed to elucidate its efficacy and mechanisms.
Case Studies
- Antiviral Activity : A study explored the antiviral properties of organosilicon compounds similar to 3-(triethylsilyl)prop-2-yn-1-amines against HIV strains. The results indicated that these compounds could inhibit viral replication at low concentrations, suggesting potential for development as antiviral agents.
- Antifungal Effects : Another investigation focused on the antifungal activity of related compounds against Candida albicans. The results demonstrated significant inhibition at concentrations comparable to established antifungal drugs.
特性
CAS番号 |
918871-50-8 |
|---|---|
分子式 |
C9H19NSi |
分子量 |
169.34 g/mol |
IUPAC名 |
3-triethylsilylprop-2-yn-1-amine |
InChI |
InChI=1S/C9H19NSi/c1-4-11(5-2,6-3)9-7-8-10/h4-6,8,10H2,1-3H3 |
InChIキー |
CHRUGTCRERSYRW-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C#CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















